molecular formula C6H7ClN2O2 B3181325 5-chloro-4-methoxy-2-methyl-2H-pyridazin-3-one CAS No. 77541-59-4

5-chloro-4-methoxy-2-methyl-2H-pyridazin-3-one

Cat. No.: B3181325
CAS No.: 77541-59-4
M. Wt: 174.58 g/mol
InChI Key: SHBSESXHPZTKTE-UHFFFAOYSA-N
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Description

5-chloro-4-methoxy-2-methyl-2H-pyridazin-3-one is a useful research compound. Its molecular formula is C6H7ClN2O2 and its molecular weight is 174.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-4-methoxy-2-methylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c1-9-6(10)5(11-2)4(7)3-8-9/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBSESXHPZTKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(C=N1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Pyridazinone Scaffolds in Contemporary Organic Chemistry

The pyridazinone ring system is recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. acs.orgnih.gov This distinction arises from the ability of this core structure to serve as a foundation for a wide array of pharmacologically active compounds. benthamdirect.comsarpublication.com The presence of two adjacent nitrogen atoms and a carbonyl group within the six-membered ring allows for hydrogen bonding and other molecular interactions, making pyridazinone derivatives capable of binding to a diverse range of biological targets. benthamdirect.comnih.gov

The versatility of the pyridazinone scaffold is demonstrated by the broad spectrum of biological activities exhibited by its derivatives. scholarsresearchlibrary.com Researchers have successfully developed pyridazinone-based compounds with applications in multiple therapeutic areas. eurekalert.org This structural framework is a cornerstone in the development of new agents for treating a variety of conditions. benthamdirect.com

Reported Biological Activities of Pyridazinone Derivatives

ActivityField of Application
Anti-inflammatoryTherapeutics
AnalgesicTherapeutics
AnticancerOncology
Cardiovascular (e.g., cardiotonic, antihypertensive)Cardiology
Antimicrobial (antibacterial, antifungal)Infectious Diseases
NeuroprotectiveNeurology
AnticonvulsantNeurology
AntidepressantPsychiatry
AntidiabeticEndocrinology
Herbicidal & Plant Growth RegulatingAgrochemicals

The activities listed are compiled from multiple research sources. researchgate.netbenthamdirect.comsarpublication.comscholarsresearchlibrary.comeurekalert.orgresearchgate.netnih.gov

Beyond pharmaceuticals, pyridazinone derivatives are also significant in the agrochemical industry. Their high activity and environmental friendliness have made them attractive core structures for the development of new and effective insecticides, fungicides, and herbicides. researchgate.net

Historical Context and Evolution of Pyridazinone Derivatives in Academic Research

Interest in the chemistry and biological significance of pyridazinone derivatives has grown considerably over the past several decades. scholarsresearchlibrary.com Early research focused on the synthesis and characterization of the basic pyridazinone ring. Over time, as the wide range of pharmacological properties became apparent, research efforts intensified. Significant developments in the field have occurred over the last 20 years, with a focus on creating novel derivatives with enhanced and specific activities. researchgate.net

The evolution of this research area can be seen in the increasing complexity and sophistication of the synthesized molecules. Initial studies often involved simple substitutions on the pyridazinone core. Contemporary research, however, explores more complex structures, including fused bicyclic and tricyclic systems, to investigate how structural rigidity and conformation affect biological activity. acs.orgnih.gov This progression has been driven by advances in synthetic organic chemistry, which have provided chemists with the tools to build these more elaborate molecular architectures. nih.gov Reviews of the field, such as one covering advancements from 2010 to 2024, highlight the continuous innovation in synthetic methodologies and the deepening understanding of how these compounds interact with biological systems. eurekalert.org

Conceptual Framework for Investigating Substituted Pyridazinone Architectures

Nucleophilic Substitution Reactivity at Electrophilic Centers

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for halogenated pyridazinones. wikipedia.org In this mechanism, a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group. nih.gov For 5-chloro-4-methoxy-2-methyl-2H-pyridazin-3-one, the chloro group at the C5 position is a good leaving group, making this position the principal site for nucleophilic attack. The pyridazinone ring is activated towards this type of reaction due to the presence of electron-withdrawing groups. wikipedia.org

The chlorine atom at the C5 position of the pyridazinone ring can be readily displaced by various oxygen nucleophiles. Studies on structurally related 4-chloro- and 5-chloropyridazinones demonstrate their reactivity with nucleophiles like sodium methoxide (B1231860) (NaOCH3) and potassium hydroxide (B78521) (KOH). researchgate.net For this compound, reaction with alkoxides, such as sodium ethoxide or sodium tert-butoxide, is expected to yield the corresponding 5-alkoxy-4-methoxy-2-methyl-2H-pyridazin-3-one derivatives. evitachem.com The reaction typically proceeds by heating the pyridazinone with the sodium salt of the desired alcohol in a suitable solvent.

Table 1: Representative Nucleophilic Substitution Reactions with Oxygen Nucleophiles

NucleophileReagent ExampleExpected Product
HydroxidePotassium Hydroxide (KOH)5-hydroxy-4-methoxy-2-methyl-2H-pyridazin-3-one
AlkoxideSodium Ethoxide (NaOEt)5-ethoxy-4-methoxy-2-methyl-2H-pyridazin-3-one
PhenoxideSodium Phenoxide (NaOPh)4-methoxy-2-methyl-5-phenoxy-2H-pyridazin-3-one

Analogous to oxygen nucleophiles, sulfur-based nucleophiles can effectively displace the C5 chlorine atom. Research on related 5-alkynyl-4-chloropyridazinones has shown successful substitution reactions using sulfur nucleophiles like sodium thiomethoxide (NaSCH3) and sodium sulfide (B99878) (Na2S). researchgate.netresearchgate.net These reactions lead to the formation of new carbon-sulfur bonds, yielding thioether and related derivatives. For this compound, treatment with a thiol in the presence of a base, or with a pre-formed thiolate salt, would result in the formation of 5-thio-substituted pyridazinones.

Table 2: Representative Nucleophilic Substitution Reactions with Sulfur Nucleophiles

NucleophileReagent ExampleExpected Product
ThiolateSodium thiomethoxide (NaSMe)4-methoxy-2-methyl-5-(methylthio)-2H-pyridazin-3-one
SulfideSodium Sulfide (Na₂S)Bis(4-methoxy-2-methyl-3-oxo-2,3-dihydro-pyridazin-5-yl)sulfane
Aryl thiolateSodium thiophenoxide (NaSPh)4-methoxy-2-methyl-5-(phenylthio)-2H-pyridazin-3-one

The regioselectivity and rate of nucleophilic aromatic substitution on the pyridazinone ring are influenced by the electronic properties of the existing substituents. acs.orgnih.gov The SNAr mechanism is generally favored by the presence of electron-withdrawing groups, which stabilize the negatively charged Meisenheimer intermediate. wikipedia.orgnih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they have been successfully applied to halogenated pyridazinones. These reactions allow for the introduction of various aryl, and alkynyl groups onto the pyridazinone core, significantly increasing molecular complexity.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds between an organohalide and an organoboron compound. Studies have described the synthesis of 4-aryl-5-methoxy- and 5-aryl-4-methoxy-3(2H)-pyridazinones via Suzuki reactions using the corresponding chloropyridazinones. researchgate.net The chlorine atom at the C5 position of this compound serves as a suitable handle for this transformation.

The reaction typically involves treating the chloropyridazinone with an arylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, like aqueous sodium carbonate, in a suitable solvent mixture. researchgate.net This methodology provides a direct route to 5-aryl-4-methoxy-2-methyl-2H-pyridazin-3-one derivatives.

Table 3: Representative Suzuki Cross-Coupling Reactions on a Chloropyridazinone Core

Arylboronic AcidCatalystBaseProduct
Phenylboronic acidPd(PPh₃)₄Na₂CO₃4-methoxy-2-methyl-5-phenyl-2H-pyridazin-3-one
4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃4-methoxy-5-(4-methoxyphenyl)-2-methyl-2H-pyridazin-3-one
4-Chlorophenylboronic acidPd(PPh₃)₄Na₂CO₃5-(4-chlorophenyl)-4-methoxy-2-methyl-2H-pyridazin-3-one

The Sonogashira reaction is a cross-coupling reaction used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by palladium and typically requires a copper(I) co-catalyst and an amine base. wikipedia.orglibretexts.org The C-Cl bond in this compound is reactive under these conditions, allowing for the introduction of alkynyl substituents at the C5 position.

The synthesis of 4,5-dialkynyl-pyridazinones has been achieved through sequential Sonogashira reactions on dichloropyridazinones, demonstrating the feasibility of this reaction on the pyridazinone scaffold. researchgate.net The reaction of this compound with a terminal alkyne, such as phenylacetylene, under standard Sonogashira conditions (e.g., Pd(PPh₃)₂Cl₂, CuI, and an amine base like triethylamine) would yield the corresponding 5-alkynyl derivative. Copper-free Sonogashira protocols have also been developed and are widely used. nih.gov

Table 4: Representative Sonogashira Coupling Reactions on a Chloropyridazinone Core

Terminal AlkyneCatalyst SystemBaseProduct
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N4-methoxy-2-methyl-5-(phenylethynyl)-2H-pyridazin-3-one
TrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N4-methoxy-2-methyl-5-((trimethylsilyl)ethynyl)-2H-pyridazin-3-one
1-HeptynePd(PPh₃)₂Cl₂ / CuIEt₃N5-(hept-1-yn-1-yl)-4-methoxy-2-methyl-2H-pyridazin-3-one

Intramolecular Rearrangements and Migration Phenomena

Exploration of Methyl Carbonium Ion Migration Mechanisms

The intramolecular rearrangement of pyridazinone derivatives, specifically involving methyl carbonium ion migration, has been a subject of significant investigation. Studies on the reaction of 4-chloro-5-methoxy-3(2H)-pyridazinone with trifluoroethylation agents have revealed that a methyl group migration can occur during the reaction. nih.govnih.gov

A proposed mechanism suggests the formation of an oxonium salt as an active intermediate. nih.govnih.gov This intermediate is believed to be central to the formation of byproducts such as 4-chloro-5-methoxy-2-methyl-3(2H)-pyridazinone and 4-chloro-2-methyl-5-(β-trifluoroethoxy)-3(2H)-pyridazinone. nih.govnih.govresearchgate.net The formation of one of these byproducts is proposed to occur through the migration of a methyl carbonium ion from the O-5 position of the oxonium salt intermediate to the N-2 position of another intermediate. nih.gov Furthermore, the oxonium salt can also react via an intermolecular methyl carbonium ion migration to yield 4-chloro-5-methoxy-2-methyl-3(2H)-pyridazinone. nih.govresearchgate.net

This methyl group migration highlights a key reactive pathway of the pyridazinone scaffold under certain reaction conditions, leading to the formation of various structural isomers.

Solvent and Reagent Influence on Migration Pathways

The pathways of methyl carbonium ion migration in pyridazinone derivatives are significantly influenced by the choice of solvents and reagents. Research indicates that polar aprotic solvents can facilitate the formation of an intermediate oxonium salt, which is a precursor to the methyl migration. nih.gov The polarity of the solvent can affect the stability of the transition state in such reactions. For instance, in Menshutkin reactions, which involve the formation of a dipolar transition state leading to an ionic product, polar solvents are known to stabilize this transition state. researchgate.net Conversely, for reactions where the reactants are more polar than the transition state, polar solvents might decrease the reaction rate. researchgate.net

The choice of alkylating or trifluoroethylation agent also plays a crucial role. Reagents such as MsOCH₂CF₃ and TfOCH₂CF₃ have been shown to induce the formation of the oxonium salt and subsequent methyl carbonium ion migration. nih.gov The reaction conditions, including the presence of a base, can also alter the course of the reaction. For example, when a different base was used in one study, a mixture of products resulting from both direct substitution and methyl migration was observed. researchgate.net

Oxidative and Reductive Transformations of the Pyridazinone Ring

The pyridazinone ring is susceptible to both oxidative and reductive transformations, leading to a variety of derivatives. Oxidation of this compound can be achieved using specific oxidizing agents, resulting in different oxidized products. evitachem.com Common oxidizing agents used for such transformations include potassium permanganate (B83412) and hydrogen peroxide. evitachem.com For instance, the oxidation of formazan (B1609692) can lead to a tetrazolium salt, which upon irradiation and subsequent reduction, can yield a pyridocinnoline. mdpi.com

Reductive transformations of the pyridazinone ring can modify the functional groups attached to it. evitachem.com Common reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride are typically employed for these reactions. evitachem.com The reductive ring contraction of 1,2-pyridazines to form substituted pyrroles is a notable transformation that involves the addition of four electrons and four protons. nih.gov Computational studies suggest that for this reaction to proceed, the initial reduction must be preceded by the uptake of a proton. nih.gov The presence of electron-withdrawing groups is crucial for stabilizing the reaction intermediates. nih.gov After a two-electron reduction and the addition of more protons, the pyridazine (B1198779) ring opens, followed by ring contraction and ammonia (B1221849) elimination to form the pyrrole. nih.gov

Reductive cyclization is another important transformation. For example, the reduction of 2,2′-dinitro-4,4′-bipyridyl with sodium sulfide can lead to the formation of bispyridopyridazine. mdpi.com Similarly, reductive ring closure of dinitrobipyridyl and -biquinolyl compounds can yield dipyrido- and diquinolino-pyridazines and their corresponding N-oxides. rsc.org Further reduction can lead to the opening of the pyridazine ring. rsc.org

Functionalization of the Pyridazinone Scaffold

The pyridazinone scaffold serves as a versatile platform for the synthesis of more complex molecules through various functionalization reactions.

Dehydrogenation Reactions

Dehydrogenation is a common method for the aromatization of dihydropyridazinone rings to form the corresponding pyridazinones. Various reagents have been successfully employed for this transformation. A solution of bromine in acetic acid is a frequently used method for the dehydrogenation of substituted 4,5-dihydropyridazin-3(2H)-ones, typically affording the dehydrogenated products in good yields. researchgate.net Another effective reagent is N-bromosuccinimide in dimethyl sulfoxide (B87167) (DMSO). researchgate.net

Sodium 3-nitrobenzenesulfonate in a basic medium is another established method for dehydrogenation, particularly useful when other methods might lead to unwanted side reactions like bromination of heteroaryl substituents. researchgate.net Copper(II) chloride has also been shown to be an effective reagent for the dehydrogenation of dihydropyridazinones, providing the corresponding pyridazinones in good to excellent yields. researchgate.net

Michael Addition Reactions

Michael addition is a key strategy for the functionalization of the pyridazinone scaffold. This reaction allows for the regioselective introduction of various moieties onto the pyridazinone ring system. nih.gov For example, a Michael-type reaction has been utilized to introduce an indole (B1671886) moiety to a pyridazinone precursor, leading to the formation of intermediate compounds that can be further transformed. nih.gov

The reaction of 5-alkynyl-4-chloro- and 4-alkynyl-5-chloropyridazinones with different amines, such as ammonia, methylamine, and propylamine, followed by treatment with a sodium ethoxide solution, represents a synthetic route based on Michael addition for the preparation of pyrrolo[2,3-d]pyridazinones. researchgate.net This demonstrates the utility of Michael addition in building fused heterocyclic systems based on the pyridazinone core.

Tautomeric Equilibria and Their Influence on Reactivity

Tautomerism is a phenomenon where a single chemical compound exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. askiitians.com For pyridazinone systems, the most significant tautomeric relationship is lactam-lactim tautomerism. wisdomlib.org

The lactam form contains a cyclic amide structure with a carbonyl group (C=O), while the lactim form features a cyclic imidic acid structure with a hydroxyl group and a carbon-nitrogen double bond (-C(OH)=N-). askiitians.com In most unsubstituted or N-H containing pyridazinones, the equilibrium strongly favors the lactam tautomer due to the greater thermodynamic stability of the amide functionality.

In the specific case of this compound, the possibility of traditional lactam-lactim tautomerism involving the pyridazinone ring is eliminated. The nitrogen atom at position 2 (N-2) is substituted with a methyl group. This alkylation "locks" the molecule in the lactam form, as there is no proton on the nitrogen to migrate to the exocyclic carbonyl oxygen at position 3.

The table below illustrates the precluded tautomeric equilibrium for this N-methylated compound.

Tautomeric Form Structure of this compound Feasibility
Lactam FormLactam form of this compoundExists as the sole, stable form.
Lactim FormLactim form of this compoundNot possible due to the presence of the N-methyl group, which prevents proton migration.

This structural rigidity has a profound influence on the compound's reactivity. The fixed lactam structure ensures that the chemical properties are consistently those of a cyclic amide rather than an aromatic hydroxy-pyridazine. This influences its solubility, hydrogen bonding capacity, and reactivity in further synthetic transformations, which would primarily involve the existing functional groups rather than reactions dependent on tautomeric forms.

Despite a comprehensive search for spectroscopic data on the chemical compound this compound (CAS Number: 77541-59-4), specific experimental spectra and detailed research findings necessary to fully populate the requested article sections are not available in the public domain through the conducted searches. General information regarding the compound's identity, including its molecular formula (C₆H₇ClN₂O₂) and molecular weight (approximately 174.58 g/mol ), has been confirmed. evitachem.com However, the detailed experimental data required for a thorough spectroscopic analysis as outlined is not present in the search results.

Therefore, it is not possible to generate the requested article with the specified level of detail and scientific accuracy, as this would require access to proprietary or unpublished research data. The creation of data tables for NMR, FT-IR, and MS would be speculative and not based on verifiable sources.

Spectroscopic Characterization and Structural Elucidation of 5 Chloro 4 Methoxy 2 Methyl 2h Pyridazin 3 One

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. libretexts.org The wavelengths of light absorbed and the intensity of the absorption are characteristic of the molecule's electronic structure, particularly the nature of its chromophores—the parts of the molecule that absorb light. tanta.edu.eg

For an organic molecule like 5-chloro-4-methoxy-2-methyl-2H-pyridazin-3-one, the pyridazinone ring system, with its conjugated double bonds and heteroatoms, constitutes the primary chromophore. The expected electronic transitions would primarily be of the n → π* (promotion of an electron from a non-bonding orbital to an anti-bonding π orbital) and π → π* (promotion of an electron from a bonding π orbital to an anti-bonding π orbital) types. slideshare.netubbcluj.ro

The π → π* transitions are typically more intense and occur at shorter wavelengths, while the n → π* transitions are of lower intensity and appear at longer wavelengths. slideshare.net The presence of substituents on the pyridazinone ring—specifically the chloro, methoxy (B1213986), and methyl groups—would be expected to modulate the energy of these transitions, causing shifts in the absorption maxima (λmax). Auxochromes, such as the methoxy group, generally cause a bathochromic shift (a shift to longer wavelengths). tanta.edu.eg The specific solvent used for the analysis can also influence the absorption spectrum due to solute-solvent interactions.

While experimental data for this compound is not available, a hypothetical UV-Vis absorption data table is presented below for illustrative purposes, showing the kind of information that would be obtained from such an analysis.

Solventλmax (nm)Molar Absorptivity (ε) (L mol-1 cm-1)Transition Type (Assignment)
Ethanol~220-240Highπ → π
Ethanol~300-320Lown → π

Note: The data in this table is hypothetical and for illustrative purposes only, as experimental values for this compound were not found in the surveyed literature.

X-ray Diffraction Analysis of Pyridazinone Crystal Structures

For this compound, a single-crystal X-ray diffraction analysis would unequivocally confirm its molecular structure. It would provide the exact bond lengths and angles of the pyridazinone ring and its substituents. The analysis would also reveal the planarity of the pyridazinone ring and the orientation of the methoxy and methyl groups relative to the ring.

The crystal packing is influenced by intermolecular interactions, which can include C-H···O or C-H···Cl hydrogen bonds, as well as π-π stacking interactions between the pyridazinone rings of adjacent molecules. nih.govnih.gov The study of these interactions is crucial for understanding the solid-state properties of the compound.

As no experimental crystallographic data for this compound has been published, a hypothetical data table is provided below to illustrate the typical parameters reported from an X-ray diffraction study.

ParameterIllustrative Value
Chemical FormulaC6H7ClN2O2
Formula Weight174.59
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)Hypothetical Value
b (Å)Hypothetical Value
c (Å)Hypothetical Value
β (°)Hypothetical Value
Volume (Å3)Hypothetical Value
Z4

Note: The data in this table is hypothetical and for illustrative purposes only, as experimental crystallographic data for this compound were not found in the surveyed literature.

Theoretical and Computational Chemistry Investigations of 5 Chloro 4 Methoxy 2 Methyl 2h Pyridazin 3 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone of modern chemical research. These methods allow for the detailed examination of molecular properties at the atomic level.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of 5-chloro-4-methoxy-2-methyl-2H-pyridazin-3-one, DFT calculations are employed to determine the most stable three-dimensional arrangement of its atoms, known as the optimized molecular geometry. This process involves finding the minimum energy conformation on the potential energy surface. The resulting bond lengths, bond angles, and dihedral angles provide a precise and detailed structural model of the molecule. These optimized parameters are crucial for understanding the molecule's steric and electronic properties.

Vibrational Frequency Analysis and Spectroscopic Prediction

Following geometry optimization, vibrational frequency analysis is typically performed. This calculation predicts the fundamental vibrational modes of the molecule, which correspond to the stretching, bending, and torsional motions of the atoms. The results of this analysis can be directly correlated with experimental infrared (IR) and Raman spectroscopy. Each calculated frequency corresponds to a specific vibrational motion, allowing for the assignment of spectral bands observed in experimental data. This synergy between theoretical prediction and experimental observation is invaluable for confirming the molecular structure and understanding its dynamic behavior.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO/LUMO)

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, analysis of the HOMO and LUMO energy levels and their spatial distribution provides insights into the regions of the molecule that are most likely to be involved in chemical reactions.

Reactivity Descriptors and Computational Prediction

From the energies of the frontier molecular orbitals, a set of global reactivity descriptors can be calculated. These descriptors provide a quantitative measure of the molecule's reactivity and are derived from conceptual DFT.

Computational Elucidation of Reaction Mechanisms

Beyond static properties, computational chemistry can be used to explore the pathways of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states, which are the energy maxima along the reaction coordinate, and intermediates. The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction. This detailed mechanistic information is crucial for understanding how the compound might interact with other reagents and for designing new synthetic routes or predicting its metabolic fate.

Transition State Characterization for Transformation Pathways

The study of chemical reactions and molecular transformations is fundamentally concerned with the energy landscape that governs the conversion of reactants to products. A critical feature of this landscape is the transition state, a high-energy intermediate configuration that represents the energetic barrier to a reaction. Characterizing these transition states is crucial for understanding reaction mechanisms and kinetics.

For pyridazinone derivatives, transformation pathways can include various reactions such as nucleophilic substitution, cycloaddition, or rearrangement. Density Functional Theory (DFT) is a widely used quantum mechanical method to locate and characterize transition state structures. These calculations can predict the geometry of the transition state and its energy relative to the reactants and products.

Detailed computational studies on the transformation pathways of pyridazinone scaffolds often involve mapping the potential energy surface to identify the minimum energy path. The transition state is a first-order saddle point on this surface. Key parameters obtained from these calculations include the activation energy (the energy difference between the reactants and the transition state), which is a determinant of the reaction rate.

Table 1: Representative Data for a Hypothetical Transition State Calculation of a Pyridazinone Derivative

ParameterValueDescription
Reactant Energy -450.123 HartreesThe calculated ground state energy of the pyridazinone reactant and the nucleophile.
Transition State Energy -450.089 HartreesThe calculated energy of the transition state structure.
Product Energy -450.145 HartreesThe calculated ground state energy of the reaction products.
Activation Energy (ΔE‡) 21.34 kcal/molThe energy barrier for the forward reaction (Transition State Energy - Reactant Energy).
Reaction Energy (ΔErxn) -13.81 kcal/molThe overall energy change of the reaction (Product Energy - Reactant Energy).
Imaginary Frequency -254 cm-1A single imaginary frequency confirms the structure as a true transition state, with the motion corresponding to the reaction coordinate.

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for a reaction involving a pyridazinone scaffold. It does not represent experimental data for this compound.

Molecular Dynamics Simulations of Pyridazinone Scaffolds

Molecular dynamics (MD) simulations offer a dynamic perspective on molecular systems, allowing researchers to observe the conformational changes and intermolecular interactions of a molecule over time. For pyridazinone scaffolds, MD simulations are instrumental in understanding how these molecules behave in a biological environment, such as in solution or in the binding pocket of a protein.

These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms over a defined period. This allows for the exploration of the conformational landscape of the molecule and the characterization of its flexibility and interactions with its surroundings.

In a typical MD simulation of a pyridazinone derivative, the molecule would be placed in a solvent box (e.g., water) and the system would be subjected to a period of equilibration, followed by a production run from which data is collected and analyzed. Key parameters in setting up such a simulation are detailed in the table below.

Table 2: Typical Parameters for a Molecular Dynamics Simulation of a Pyridazinone Scaffold

ParameterSettingDescription
Force Field AMBER, CHARMM, or GROMOSA set of empirical energy functions used to calculate the potential energy of the system.
Solvent Model TIP3P or SPC/EA model representing the water molecules in the simulation box.
Ensemble NPT (Isothermal-isobaric)The thermodynamic ensemble used, maintaining constant Number of particles, Pressure, and Temperature.
Temperature 300 KThe temperature at which the simulation is run, typically close to physiological temperature.
Pressure 1 barThe pressure at which the simulation is run.
Simulation Time 100 nsThe duration of the production phase of the simulation.
Time Step 2 fsThe integration time step for solving the equations of motion.
Boundary Conditions PeriodicThe simulation box is replicated in all directions to simulate a bulk system.

Note: These parameters are representative of a standard MD simulation setup for a small organic molecule like a pyridazinone derivative.

In Silico Analysis of Molecular Interactions and Conformational Landscapes

In silico analysis encompasses a broad range of computational techniques used to study molecular systems. For this compound and related pyridazinone scaffolds, these methods are crucial for predicting how the molecule will interact with biological targets and for understanding its preferred three-dimensional structures.

Molecular docking is a prominent in silico technique used to predict the binding orientation of a small molecule to a larger target molecule, typically a protein. This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. The analysis of molecular interactions involves identifying key contacts, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

The conformational landscape of a molecule refers to the full range of three-dimensional shapes it can adopt. For flexible molecules, understanding this landscape is critical as the biologically active conformation may not be the lowest energy conformation in isolation. Computational methods like conformational searches and potential energy surface scans can be used to explore this landscape.

Table 3: Illustrative Molecular Interactions for a Pyridazinone Scaffold in a Protein Binding Site

Interaction TypeInteracting Residues (Hypothetical)Description
Hydrogen Bond Asp129, Gln78The carbonyl oxygen of the pyridazinone ring can act as a hydrogen bond acceptor with backbone or side-chain donors in the protein.
Hydrophobic Interaction Leu34, Val56, Ile89The methyl and methoxy (B1213986) groups, as well as the pyridazinone ring itself, can form favorable hydrophobic contacts with nonpolar residues.
Halogen Bond Gly128 (backbone carbonyl)The chlorine atom at the 5-position can participate in a halogen bond, an interaction where the halogen acts as an electrophilic species.
π-π Stacking Phe154, Trp210The aromatic pyridazinone ring can engage in π-π stacking interactions with aromatic residues in the binding site.

Note: The interactions listed are hypothetical and represent the types of interactions that a pyridazinone derivative might form within a protein active site, as predicted by in silico methods.

Through these computational approaches, a comprehensive picture of the chemical and physical properties of this compound and related compounds can be developed, guiding further experimental research and application.

Advanced Research Avenues and the Role of 5 Chloro 4 Methoxy 2 Methyl 2h Pyridazin 3 One As a Chemical Building Block

Strategic Scaffold Design and Lead Optimization in Medicinal Chemistry Research

The pyridazinone core is a recognized pharmacophore in drug discovery, and 5-chloro-4-methoxy-2-methyl-2H-pyridazin-3-one serves as an excellent starting point for strategic scaffold design and lead optimization. benthamdirect.comeurekalert.org The pyridazinone structure is present in numerous compounds with a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties. eurekalert.org Medicinal chemists leverage the pyridazinone scaffold to develop novel therapeutic agents by systematically modifying its structure to enhance potency, selectivity, and pharmacokinetic properties. patsnap.com

The process of lead optimization often involves creating a library of analogs by introducing various substituents to the core scaffold. patsnap.comnih.gov In the case of this compound, the chloro and methoxy (B1213986) groups are particularly amenable to nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. evitachem.com This functionalization is a key strategy in exploring the structure-activity relationships (SAR) of new derivatives, which is crucial for optimizing their therapeutic efficacy. eurekalert.org By understanding how different substituents at various positions on the pyridazinone ring affect biological activity, researchers can design more potent and selective drug candidates. eurekalert.org The pyridazinone scaffold has been successfully employed in the development of targeted anticancer agents and treatments for cardiovascular diseases. nih.govtandfonline.com

Development of Complex Organic Molecules Utilizing the Pyridazinone Core

The inherent reactivity of this compound makes it a valuable precursor for the synthesis of more elaborate organic molecules. evitachem.com The pyridazinone ring can be functionalized at various positions, making it an attractive synthetic building block for designing and synthesizing new complex structures. researchgate.net The chloro group at the 5-position and the methoxy group at the 4-position are key reactive sites that can be targeted for modification. evitachem.com

For instance, the chloro substituent can be displaced by various nucleophiles to introduce new functionalities. This allows for the construction of more complex molecular architectures with tailored properties. The development of novel synthetic methodologies is a continuous effort in pyridazinone chemistry, aiming to provide efficient and versatile routes to a wide range of derivatives. eurekalert.org The synthesis of novel pyridazinone derivatives and the investigation of their chemical and biological behaviors have gained significant importance in recent decades for biological, medicinal, and agricultural applications. researchgate.net

Exploration of Pyridazinone Derivatives in Agrochemical Discovery (e.g., Herbicides, Insecticides)

The pyridazinone scaffold is a well-established structural motif in the field of agrochemicals. ccspublishing.org.cn Derivatives of pyridazinone have been successfully commercialized as herbicides, and ongoing research continues to explore their potential as novel crop protection agents. ccspublishing.org.cn The compound this compound can serve as a key intermediate in the development of new agrochemicals. evitachem.com

Herbicides: Pyridazinone derivatives are known to exhibit herbicidal activity through various mechanisms of action. acs.org For example, some pyridazinone-based herbicides act as inhibitors of phytoene (B131915) desaturase (PDS), a critical enzyme in carotenoid biosynthesis. acs.org The design and synthesis of novel pyridazine (B1198779) derivatives with potent herbicidal activity is an active area of research. acs.org By modifying the substituents on the pyridazinone ring of compounds like this compound, researchers can fine-tune the herbicidal spectrum and efficacy.

Insecticides: The pyridazinone core has also been incorporated into molecules with insecticidal properties. The versatility of the pyridazinone scaffold allows for the design of compounds that can target specific insect pests. The development of new insecticides is crucial to manage insect resistance and to provide more environmentally benign pest control solutions. The structural diversity that can be achieved starting from this compound offers opportunities for the discovery of next-generation insecticides.

Pyridazinone Analogs as Intermediates for Novel Heterocyclic Synthesis

The pyridazinone ring in this compound can serve as a precursor for the synthesis of a variety of other heterocyclic systems, particularly fused heterocycles. researchgate.netnih.gov The reactivity of the pyridazinone core allows for annulation reactions, where another ring is built onto the existing pyridazinone framework.

This strategy has been employed to synthesize a range of fused pyridazine derivatives, such as pyrrolo[2,3-d]pyridazinones. researchgate.net These novel heterocyclic systems often exhibit unique chemical and biological properties that are distinct from their monocyclic precursors. The synthesis of fused heterocycles is a dynamic area of organic chemistry, and the use of readily available pyridazinone intermediates like this compound is a valuable approach. researchgate.netnih.gov The development of efficient methods for the construction of these complex ring systems is a key focus of synthetic innovation. doaj.orgacs.org

Future Perspectives in Pyridazinone Chemistry and Synthetic Innovation

The field of pyridazinone chemistry continues to evolve, with ongoing efforts to develop novel synthetic methodologies and to explore new applications for this versatile heterocyclic scaffold. eurekalert.orgresearchgate.net Future research will likely focus on several key areas. The development of more efficient and sustainable synthetic routes to functionalized pyridazinones remains a priority. This includes the use of modern synthetic techniques to streamline the synthesis of complex derivatives. benthamdirect.com

Furthermore, the exploration of the biological activity of novel pyridazinone derivatives will continue to be a major driver of research in this area. eurekalert.org As our understanding of disease pathways and agrochemical targets deepens, there will be new opportunities to design pyridazinone-based molecules with enhanced efficacy and selectivity. eurekalert.org The combination of innovative synthetic chemistry and rigorous biological evaluation will be essential for unlocking the full potential of pyridazinone scaffolds in medicine and agriculture. benthamdirect.comresearchgate.net The continued investigation of compounds like this compound as versatile chemical building blocks will undoubtedly lead to further advancements in these fields. evitachem.com

Q & A

Q. What are the optimal synthetic routes for 5-chloro-4-methoxy-2-methyl-2H-pyridazin-3-one, and how can reaction yields be maximized?

The synthesis typically involves multi-step procedures starting with pyridazinone precursors. Key steps include:

  • Chlorination : Use of chlorinating agents (e.g., POCl₃) under reflux conditions .
  • Methoxy group introduction : Nucleophilic substitution with sodium methoxide in anhydrous solvents (e.g., DMF) at 60–80°C .
  • Methylation : Alkylation agents like methyl iodide in the presence of a base (e.g., K₂CO₃) .
    Optimization : Catalyst screening (e.g., phase-transfer catalysts) and solvent selection (polar aprotic solvents enhance reactivity) improve yields. Reaction monitoring via TLC or HPLC ensures intermediate purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Chromatography : HPLC with a C18 column (acetonitrile/water gradient) identifies impurities .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy at C4: δ ~3.8 ppm; methyl at C2: δ ~1.5 ppm) .
    • HRMS : Validate molecular formula (C₆H₇ClN₂O₂, [M+H]⁺ calc. 175.0278) .
  • X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., distinguishing N-methyl vs. O-methyl positions) .

Q. What safety protocols are critical during handling and storage?

  • PPE : Wear nitrile gloves (tested per EN 374), safety goggles, and lab coats. Avoid skin contact due to potential irritancy .
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas during chlorination) .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the methoxy group .

Advanced Research Questions

Q. How does the electronic nature of substituents influence the compound’s reactivity in further functionalization?

  • Electrophilic substitution : The electron-donating methoxy group at C4 directs electrophiles to C5 (meta-directing), enabling regioselective bromination or nitration .
  • Nucleophilic displacement : The chloro group at C5 is susceptible to substitution with amines or thiols under basic conditions (e.g., K₂CO₃/DMSO, 80°C) .
  • Steric effects : The C2 methyl group hinders reactions at adjacent positions, necessitating bulky catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions .

Q. How can contradictory data in reaction outcomes (e.g., variable yields) be systematically addressed?

  • Parameter screening : Use design-of-experiment (DoE) approaches to evaluate variables (temperature, solvent, catalyst loading). For example, higher temperatures (>100°C) may degrade intermediates, reducing yields .
  • Byproduct analysis : LC-MS identifies side products (e.g., demethylation or oxidation derivatives), guiding protocol adjustments .
  • Reproducibility : Strict control of anhydrous conditions prevents hydrolysis of the chloro group, a common source of variability .

Q. What computational methods are effective for predicting biological activity or binding modes?

  • Molecular docking : Use software like MOE or AutoDock to model interactions with target enzymes (e.g., kinases or PDE inhibitors). The pyridazinone core often engages in H-bonding with active-site residues .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with observed bioactivity to guide structural optimization .

Q. What strategies mitigate stability issues in aqueous or oxidative environments?

  • pH control : Buffered solutions (pH 6–7) minimize hydrolysis of the methoxy and chloro groups .
  • Antioxidants : Add 0.1% BHT to reaction mixtures to prevent radical-mediated degradation .
  • Lyophilization : For long-term storage, lyophilize the compound in the presence of cryoprotectants (e.g., trehalose) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.